Methyl 2-bromo-4,6-difluorobenzoate
Overview
Description
Methyl 2-bromo-4,6-difluorobenzoate is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by bromine and fluorine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
- The primary target of Methyl 2-bromo-4,6-difluorobenzoate is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-4,6-difluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the bromine atom in this compound can participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is mediated through its interactions with specific cellular receptors and enzymes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular toxicity, and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. These interactions can affect overall metabolic homeostasis and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers. Its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can also affect the compound’s stability and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4,6-difluorobenzoate can be synthesized through the esterification of 2-bromo-4,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding 2-amino-4,6-difluorobenzoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of 2-bromo-4,6-difluorobenzoic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium
Major Products Formed:
Substitution: 2-azido-4,6-difluorobenzoate, 2-thiocyanato-4,6-difluorobenzoate.
Reduction: 2-amino-4,6-difluorobenzoate.
Oxidation: 2-bromo-4,6-difluorobenzoic acid
Scientific Research Applications
Methyl 2-bromo-4,6-difluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- Methyl 4-bromo-2,6-difluorobenzoate
- Methyl 2-bromo-4-fluorobenzoate
- Methyl 2,4,6-trifluorobenzoate
Comparison: Methyl 2-bromo-4,6-difluorobenzoate is unique due to the specific positioning of bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to methyl 4-bromo-2,6-difluorobenzoate, the substitution pattern affects the electronic distribution on the benzene ring, leading to different chemical behaviors and applications .
Properties
IUPAC Name |
methyl 2-bromo-4,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBACALZQKFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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